molecular formula C26H30N2O5S B11395361 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395361
M. Wt: 482.6 g/mol
InChI Key: OLDKHEVIBKSZIF-UHFFFAOYSA-N
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of diethylamino, phenyl, thiolan, and chromene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-(diethylamino)benzaldehyde with a suitable thiolane derivative, followed by cyclization and further functionalization to introduce the chromene and carboxamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The chromene moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H30N2O5S/c1-4-27(5-2)20-9-7-19(8-10-20)16-28(21-12-13-34(31,32)17-21)26(30)25-15-23(29)22-11-6-18(3)14-24(22)33-25/h6-11,14-15,21H,4-5,12-13,16-17H2,1-3H3

InChI Key

OLDKHEVIBKSZIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C

Origin of Product

United States

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